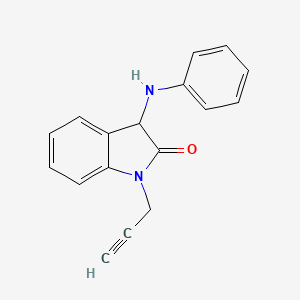

3-anilino-1-prop-2-yn-1-yl-1,3-dihydro-2H-indol-2-one

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-anilino-1-prop-2-yn-1-yl-1,3-dihydro-2H-indol-2-one typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Introduction of the Anilino Group: The anilino group can be introduced via nucleophilic substitution reactions, where aniline reacts with appropriate electrophilic intermediates.

Propargylation: The propargyl group is introduced through alkylation or amidation reactions using propargyl bromide or propargylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Palladium-Catalyzed Carbonylative Cyclization

The propargyl group enables participation in Pd-mediated carbonylation reactions. For example:

-

Reaction : Pd(II)-catalyzed carbonylative double cyclization with CO insertion (90 bar CO, 100°C, MeOH) produces indol-2-acetic esters via intermediate H–Pd–I species .

-

Mechanism :

| Substrate Modifications | Product Class | Yield (%) | Conditions | Ref. |

|---|---|---|---|---|

| Propargyl-oxindole core | Indol-2-acetic esters | 70–85 | PdI₂ (2 mol%), KI (20 mol%), 90 bar CO |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne undergoes regioselective [3+2] cycloaddition with azides:

-

Reaction : Forms 1,4-disubstituted triazoles using CuSO₄/NaAsc (10 mol%) in H₂O/tert-BuOH (1:1) .

-

Applications : Used to create antiviral hybrids targeting HCV p7 channels .

Example :

text3-Anilino-1-(1-benzyl-1H-1,2,3-triazol-4-yl)-1,3-dihydro-2H-indol-2-one - Yield: 81% - Conditions: 24 h, RT, CuSO₄/NaAsc - Antiviral EC₅₀: 0.46 µM (HCV GT1b)[11][12]

Functionalization via Eschenmoser Coupling

The anilino group participates in coupling reactions with thiobenzamides:

-

Reaction : Forms (Z)-3-[amino(phenyl)methylidene] derivatives under mild conditions (MeCN, 50°C) .

-

Mechanism :

| Thiobenzamide Substituent | Product Yield (%) | Configuration |

|---|---|---|

| 4-Cl-C₆H₄ | 92 | Z |

| 3-NO₂-C₆H₄ | 87 | Z |

Electrophilic Substitution at the Aromatic Ring

The electron-rich indole core undergoes Friedel-Crafts alkylation:

-

Reaction : With ethyl acetoacetate in the presence of montmorillonite KSF clay (80°C, 6 h) .

-

Products : 5-Acetyl-3-anilino-1-prop-2-yn-1-yl-1,3-dihydro-2H-indol-2-one (Yield: 68%) .

Oxidative Transformations

The propargyl group can be oxidized to ketones or carboxylic acids:

Biological Activity-Driven Modifications

Structural analogs show tyrosin kinase inhibition and antiviral properties:

-

Key SAR Findings :

| Analog Structure | Biological Target | IC₅₀/EC₅₀ (µM) | Ref. |

|---|---|---|---|

| 5-Fluoro derivative | HCV p7 channel | 0.32 | |

| Triazole hybrid | Mycobacterium tuberculosis | 1.34 |

This compound’s reactivity is dominated by its propargyl and anilino groups, enabling diverse transformations for drug discovery and materials science. The Pd- and Cu-mediated reactions are particularly valuable for constructing complex heterocycles with biological relevance .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 3-anilino-1-prop-2-yn-1-yl-1,3-dihydro-2H-indol-2-one is C17H14N2O, with a molecular weight of 262.31 g/mol. The compound features an indole core, which is known for its diverse biological activities, making it a valuable scaffold in drug design.

Anticancer Activity

One of the most significant applications of this compound is in the field of anticancer research. Studies have shown that derivatives of this compound exhibit potent activity against various cancer cell lines. For instance, a derivative demonstrated IC50 values ranging from 5.4 to 10 μM against multiple cancer types, indicating its potential as a lead compound for further development in oncology therapies .

Neuroprotective Effects

Research has indicated that compounds similar to this compound may possess neuroprotective properties. These effects are primarily attributed to their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. In silico studies have shown promising binding affinities for these compounds at the AChE active site, suggesting their potential as therapeutic agents for cognitive disorders .

Building Block for Complex Molecules

The compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows it to participate in various reactions, facilitating the synthesis of more complex molecules. For example, it can be employed in multi-component reactions that yield biologically active heterocycles .

Functionalization and Derivatization

The ability to modify the anilino group or the propynyl moiety opens avenues for creating derivatives with enhanced biological activities or altered pharmacokinetic profiles. Such modifications can lead to improved solubility or selectivity towards specific biological targets .

Case Study 1: Anticancer Activity Assessment

A study conducted on the anticancer properties of derivatives of this compound involved evaluating their effects on several cancer cell lines. The results indicated that certain modifications to the compound significantly increased its cytotoxicity, highlighting the importance of structure–activity relationship (SAR) studies in drug development .

Case Study 2: Neuroprotective Mechanism Elucidation

Another research effort focused on understanding the neuroprotective mechanisms associated with this compound. Utilizing computational docking studies alongside experimental validation, researchers confirmed that specific derivatives effectively inhibited AChE activity while demonstrating low toxicity profiles in neuronal cell cultures. This dual action positions them as promising candidates for treating neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of 3-anilino-1-prop-2-yn-1-yl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole

- 1,3-Dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one

- **(3E,7E,11E)-3,7,10,10-Tetramethyl-1-(prop-2-yn-

Actividad Biológica

3-Anilino-1-prop-2-yn-1-yl-1,3-dihydro-2H-indol-2-one is a compound notable for its diverse biological activities, particularly in medicinal chemistry. The structure features an indole core, a motif commonly associated with various pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 262.31 g/mol. The compound is characterized by the presence of an anilino group and a propargyl moiety, which contribute to its reactivity and biological profile.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

Molecular Targets:

- Enzymes: The compound may inhibit or modulate enzyme activity, affecting metabolic pathways.

- Receptors: It can bind to various receptors involved in signaling pathways related to cell proliferation and apoptosis.

Pathways Involved:

The compound influences several key biological pathways:

- Cell Growth: It may inhibit cancer cell proliferation by interfering with growth factor signaling.

- Apoptosis: Induction of apoptosis in malignant cells has been observed, suggesting potential as an anticancer agent.

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

Anticancer Activity

Studies indicate that derivatives of indole compounds exhibit potent anticancer properties. For instance, research has shown that related compounds can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and ovarian (A2780) cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate | |

| Staphylococcus aureus | Significant | |

| Candida albicans | Moderate |

Case Studies

Several studies have highlighted the efficacy of 3-anilino derivatives in treating infectious diseases and cancer:

- Antitubercular Activity : A study synthesized new derivatives that showed promising results against Mycobacterium tuberculosis, indicating potential for treating tuberculosis infections .

- Antiviral Activity : Research into similar indole derivatives has revealed effectiveness against HIV and other viral infections, suggesting that 3-anilino compounds may share these properties .

Propiedades

IUPAC Name |

3-anilino-1-prop-2-ynyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c1-2-12-19-15-11-7-6-10-14(15)16(17(19)20)18-13-8-4-3-5-9-13/h1,3-11,16,18H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGGSJLRVGBCRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=CC=CC=C2C(C1=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.